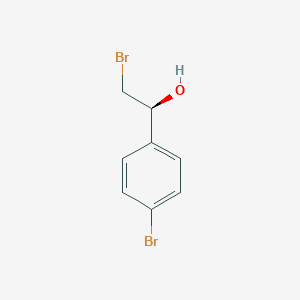
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Br2O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and it contains both bromine and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol typically involves the bromination of (1S)-1-(4-bromophenyl)ethanol. One common method is to start with (1S)-1-(4-bromophenyl)ethanol and react it with bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-(1S)-1-(4-bromophenyl)acetone.
Reduction: Formation of (1S)-1-(4-bromophenyl)ethanol.
Substitution: Formation of 2-azido-(1S)-1-(4-bromophenyl)ethanol or 2-thio-(1S)-1-(4-bromophenyl)ethanol.
Applications De Recherche Scientifique
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-(1S)-1-(4-chlorophenyl)ethanol
- 2-fluoro-(1S)-1-(4-fluorophenyl)ethanol
- 2-iodo-(1S)-1-(4-iodophenyl)ethanol
Uniqueness
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
100306-24-9 |
|---|---|
Formule moléculaire |
C8H8Br2O |
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
(1S)-2-bromo-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
Clé InChI |
ZOCCHBFOKYCUST-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CBr)O)Br |
SMILES canonique |
C1=CC(=CC=C1C(CBr)O)Br |
Synonymes |
S)-2-broMo-1-(4-broMophenyl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















